molecular formula C21H21ClN2O3 B2722397 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-chlorobenzamide CAS No. 921546-26-1

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-chlorobenzamide

Cat. No.: B2722397
CAS No.: 921546-26-1
M. Wt: 384.86
InChI Key: SKXWKHSSFQIGSD-UHFFFAOYSA-N
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Description

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-chlorobenzamide is a useful research compound. Its molecular formula is C21H21ClN2O3 and its molecular weight is 384.86. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Insights

The synthesis of related heterocyclic systems, such as dibenzo[b,f][1,4]oxazepines, involves atom-economical processes like tandem aromatic nucleophilic substitution–Smiles rearrangement–denitrocyclization. These methods provide access to rare heterocyclic systems as single regioisomers, highlighting the compound's synthetic versatility and the potential for creating diverse derivatives with varied biological activities (A. Sapegin et al., 2012).

Photophysical Properties

Compounds with the benzoxazepine moiety, including variations such as 7-oxa-2a1-azabenzo[b]-cyclopenta[pq]pleiadene-1,2-dicarboxylate, exhibit unique photophysical properties. These nonplanar oxazapolyheterocycles show strong blue emission in dichloromethane, suggesting applications in optical materials and fluorescent markers (Petr P. Petrovskii et al., 2017).

Molecular Structure and Quantum Chemical Studies

The molecular structures of benzimidazole-tethered oxazepine hybrids have been synthesized and characterized, with studies including X-ray diffraction, molecular electrostatic potential (MEP) maps, and nonlinear optical (NLO) properties investigations. These studies reveal the compounds' potential in electronic applications and as materials for NLO technologies (A. Almansour et al., 2016).

Antibacterial and Anticancer Activity

Benzoxepine-1,2,3-triazole hybrids have shown promising results as antibacterial agents, particularly against Gram-negative bacteria like Escherichia coli. Additionally, these compounds displayed cytotoxicity against lung and colon cancer cell lines, indicating their potential in developing new therapeutic agents (Naveen Kuntala et al., 2015).

Enzyme Inhibition

Compounds containing the [1,4]oxazepine moiety have been identified as potent inhibitors of human carbonic anhydrases, a therapeutic target for several conditions. The primary sulfonamide functionality enables both the construction of the oxazepine ring and acts as an enzyme inhibitor, showcasing the dual utility of these compounds in medicinal chemistry (A. Sapegin et al., 2018).

Properties

IUPAC Name

3-chloro-N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O3/c1-4-10-24-17-12-16(23-19(25)14-6-5-7-15(22)11-14)8-9-18(17)27-13-21(2,3)20(24)26/h4-9,11-12H,1,10,13H2,2-3H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKXWKHSSFQIGSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl)N(C1=O)CC=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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